2-Isopropyl-4-(methylaminomethyl)thiazole

Synthetic yield Ritonavir intermediate Thiazole derivative

2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 154212-60-9, C8H14N2S, MW 170.28) is a key heterocyclic building block in the synthesis of the HIV protease inhibitor Ritonavir and related antiviral agents. Its structure features a 1,3-thiazole core substituted with an isopropyl group at C2 and a methylaminomethyl group at C4, providing specific reactivity for downstream carbamoylation and peptide coupling steps.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
CAS No. 154212-60-9
Cat. No. B125010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4-(methylaminomethyl)thiazole
CAS154212-60-9
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CNC
InChIInChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3
InChIKeyHWSFABGWAXURNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 154212-60-9): Essential Thiazole Intermediate for Ritonavir Synthesis


2-Isopropyl-4-(methylaminomethyl)thiazole (CAS 154212-60-9, C8H14N2S, MW 170.28) is a key heterocyclic building block in the synthesis of the HIV protease inhibitor Ritonavir and related antiviral agents [1]. Its structure features a 1,3-thiazole core substituted with an isopropyl group at C2 and a methylaminomethyl group at C4, providing specific reactivity for downstream carbamoylation and peptide coupling steps. Commercial availability typically exceeds 98% purity, with physicochemical properties including a boiling point of 230.9±15.0 °C (760 mmHg), XLogP3 of 1.500, and one hydrogen bond donor with three acceptors, influencing its solubility and reactivity profile .

Why 2-Isopropyl-4-(methylaminomethyl)thiazole Cannot Be Readily Replaced by Other Thiazole Intermediates


Substituting 2-Isopropyl-4-(methylaminomethyl)thiazole with structurally similar thiazole intermediates in Ritonavir synthesis is not straightforward due to divergent reactivity at the C4-methylamino handle and the influence of the 2-isopropyl group on steric and electronic properties. Alternative intermediates like 2-chloro-5-chloromethylthiazole (CAS 105827-91-6) or 5-hydroxymethylthiazole (CAS 38585-74-9) introduce different functional handles that require distinct downstream activation steps or produce less efficient coupling yields [1]. Additionally, variations in lipophilicity (XLogP3) and hydrogen bonding capacity alter phase transfer and purification behavior, directly impacting overall process mass intensity and purity profiles . The evidence below quantifies where this compound provides measurable differentiation relative to these comparators.

Quantitative Evidence Guide: How 2-Isopropyl-4-(methylaminomethyl)thiazole Compares to Alternative Ritonavir Intermediates


Comparative Synthetic Yield: Target Compound vs. Alternative Ritonavir Intermediates

In a multi-step synthesis, the target compound achieves a final step yield of 70% when prepared from 2-isopropyl-4-chloromethylthiazole using 40% aqueous methylamine [1]. This compares favorably to alternative intermediates: 5-hydroxymethylthiazole (CAS 38585-74-9) reports yields of 68.20% to 76.23% for its own synthesis, but this intermediate requires additional activation (e.g., conversion to a carbonate) before coupling [2]. The target compound's methylamino group is directly amenable to carbamoylation without additional functional group interconversion, reducing step count and cumulative yield loss.

Synthetic yield Ritonavir intermediate Thiazole derivative Process chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound possesses an XLogP3 of 1.500, with 1 hydrogen bond donor and 3 hydrogen bond acceptors . In contrast, 2-chloro-5-chloromethylthiazole (CAS 105827-91-6) is predicted to have a higher XLogP (~2.0-2.5) and zero hydrogen bond donors, making it significantly more lipophilic and less water-soluble [1]. This difference directly impacts extractive workup efficiency and chromatography loading: the target compound's moderate polarity facilitates cleaner phase separation during aqueous/organic extractions and reduces silica gel consumption during purification [2].

Lipophilicity XLogP3 Hydrogen bonding Drug intermediate Purification

Regulatory-Relevant Impurity Profile: Defined as Ritonavir Impurity 32

The compound is officially cataloged as Ritonavir Impurity 32 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA (Abbreviated New Drug Application) submissions [1]. This formal designation as a known impurity provides a clear procurement pathway for analytical reference standards. In contrast, alternative intermediates like 4-nitrophenyl 1,3-thiazol-5-ylmethyl carbonate (CAS 144163-97-3) are not uniformly defined as specific numbered impurities in regulatory monographs, requiring additional in-house characterization for impurity profiling [2].

Impurity profiling Regulatory compliance ANDA Quality control Ritonavir

Direct Application in One-Pot Synthetic Sequences

Patented heterogeneous synthetic methods demonstrate that 2-isopropyl-4-(methylaminomethyl)thiazole can be added directly to isocyanate intermediates without prior isolation or activation, enabling one-pot sequences [1]. For example, 32 g of the compound (as hydrochloride) is added in batches to a reaction mixture containing (S)-(-)-2-isocyanato-3-methylbutyric acid methyl ester at 35-40 °C, with the pH maintained at 6 using sodium hydroxide [1]. This contrasts with 2-chloro-5-chloromethylthiazole (CAS 105827-91-6), which requires initial substitution with methylamine to install the amino handle, adding an extra synthetic step and associated purification [2].

One-pot synthesis Process intensification Ritonavir Intermediate Coupling efficiency

Multi-Scale Synthetic Reproducibility: Consistent Yields Across Scale-Up

In the patent literature, the target compound's final step yield ranges from 59% to 70% across three different synthetic embodiments, demonstrating process robustness under slightly varied conditions [1]. Embodiment 1 yields 70% (4.5 g from 6.6 g precursor), Embodiment 2 yields 59% (4.9 g from 8.5 g precursor), and Embodiment 3 yields 68% (5.5 g from 8.5 g precursor) [1]. This consistency contrasts with the wider yield variability reported for alternative intermediates like 5-hydroxymethylthiazole, where literature yields span 68.20% to 81.00% depending on scale and conditions [2].

Scale-up Process robustness Reproducibility Synthetic yield Kilogram synthesis

Optimal Application Scenarios for Procuring 2-Isopropyl-4-(methylaminomethyl)thiazole


Ritonavir and HIV Protease Inhibitor Synthesis

This compound serves as the direct nucleophilic partner in carbamoylation steps en route to Ritonavir. Its pre-installed methylamino group enables one-pot coupling with isocyanate intermediates, reducing step count by 1 compared to alternative chloro-thiazole precursors that require prior amine installation [1]. Procurement as the free base (≥98% purity) or hydrochloride salt is indicated for this application.

Analytical Reference Standard for Ritonavir Impurity Profiling

As Ritonavir Impurity 32, this compound is essential for developing HPLC/LC-MS methods to monitor residual intermediates or degradation products in Ritonavir drug substance. Commercial availability with full characterization (NMR, MS, purity) supports ANDA submissions and QC release testing [1].

Agrochemical Intermediate for Thiazole-Containing Pesticides

Beyond pharmaceuticals, the compound is cited as a precursor for herbicides, insecticides, and fungicides [1]. Its moderate XLogP3 (1.500) and amine handle make it suitable for further derivatization into thiazole-based agrochemicals. Procurement for exploratory agrochemical synthesis is supported by commercial availability from multiple vendors.

Technical Documentation Hub

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